(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
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Overview
Description
Amrubicin is a third-generation synthetic anthracycline, primarily used in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved and launched for sale in Japan in 2002 . Amrubicin acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division .
Preparation Methods
Amrubicin is synthesized through a series of chemical reactions starting from a basic anthracycline structure. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency .
Chemical Reactions Analysis
Amrubicin undergoes several types of chemical reactions, including:
Reduction: The reduction of amrubicin primarily occurs at the C-13 carbonyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often to enhance its therapeutic properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, including amrubicinol, which exhibits higher cytotoxic activity .
Scientific Research Applications
Amrubicin has a wide range of scientific research applications:
Mechanism of Action
Amrubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the DNA damage response and apoptosis .
Comparison with Similar Compounds
Amrubicin is unique among anthracyclines due to its synthetic origin and specific modifications. Similar compounds include:
Doxorubicin: Another anthracycline used in cancer treatment, but with higher cardiotoxicity compared to amrubicin.
Daunorubicin: Used primarily for leukemia, it shares a similar mechanism of action but differs in its clinical applications.
Idarubicin: Known for its use in acute myeloid leukemia, it has a different toxicity profile compared to amrubicin.
Aclarubicin: Notable for its lack of cardiotoxicity and effectiveness in treating acute myeloid leukemia.
Amrubicin’s unique modifications, such as the amino group at the 9th position, contribute to its distinct pharmacological properties and reduced cardiotoxicity .
Properties
Molecular Formula |
C25H25NO9 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1 |
InChI Key |
VJZITPJGSQKZMX-JFJDHNFPSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
Origin of Product |
United States |
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